molecular formula C25H20Br2N2O5 B300801 N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide

Numéro de catalogue B300801
Poids moléculaire: 588.2 g/mol
Clé InChI: SXTCAMISDADRQZ-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide, also known as DBIBF, is a synthetic compound that has been extensively studied in the field of medicinal chemistry. It is a potent inhibitor of the enzyme glycogen synthase kinase-3β (GSK-3β), which plays a crucial role in many cellular processes, including glucose metabolism, cell proliferation, and apoptosis. In recent years, DBIBF has gained significant attention due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes.

Mécanisme D'action

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide exerts its pharmacological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a critical role in many cellular processes. GSK-3β is involved in the regulation of glycogen synthesis, protein synthesis, and cell survival. Inhibition of GSK-3β by this compound leads to the activation of various downstream signaling pathways, including the PI3K/Akt and Wnt/β-catenin pathways, which are involved in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent biochemical and physiological effects in various disease models. In cancer cells, this compound induces apoptosis by activating caspase-3 and caspase-9 and inhibiting the anti-apoptotic protein Bcl-2. In neurodegenerative disorders, this compound reduces oxidative stress and inflammation by inhibiting the production of reactive oxygen species and pro-inflammatory cytokines. In diabetes, this compound improves glucose metabolism and insulin sensitivity by activating the PI3K/Akt pathway and increasing the expression of glucose transporter 4 (GLUT4) in skeletal muscle.

Avantages Et Limitations Des Expériences En Laboratoire

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of GSK-3β, which makes it a valuable tool for studying the role of GSK-3β in various cellular processes. This compound is also stable and has good solubility in water, which makes it easy to handle in lab experiments. However, one limitation of this compound is that it has not been extensively studied in vivo, and its pharmacokinetic properties are not well understood. Therefore, further studies are needed to determine the optimal dosing and administration routes for this compound.

Orientations Futures

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has many potential future directions for research. First, further studies are needed to determine the optimal dosing and administration routes for this compound in various disease models. Second, the pharmacokinetic properties of this compound need to be further characterized to determine its bioavailability and half-life in vivo. Third, the safety and toxicity of this compound need to be evaluated in preclinical and clinical studies. Fourth, the potential synergistic effects of this compound with other drugs or therapies need to be investigated. Finally, the potential use of this compound as a diagnostic or prognostic marker in various diseases needs to be explored.
Conclusion
In conclusion, this compound, or this compound, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and diabetes. This compound exerts its pharmacological effects by inhibiting the activity of GSK-3β, a serine/threonine kinase that plays a critical role in many cellular processes. This compound has several advantages for lab experiments, including its potency and selectivity, stability, and solubility. However, further studies are needed to determine the optimal dosing, pharmacokinetic properties, safety, and toxicity of this compound. The potential future directions for research on this compound include evaluating its synergistic effects with other drugs or therapies and exploring its potential use as a diagnostic or prognostic marker in various diseases.

Méthodes De Synthèse

The synthesis of N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide involves the reaction of 2-methoxyphenylboronic acid and 1-benzofuran-2-carboxylic acid with 2,4-dibromo-6-methylphenol in the presence of palladium catalyst and base. The resulting intermediate is then coupled with N-(2-aminoethyl)acetamide to obtain the final product, this compound. This method has been optimized to yield high purity and high yield of this compound.

Applications De Recherche Scientifique

N-(4-{[(2,4-dibromo-6-methylphenoxy)acetyl]amino}-2-methoxyphenyl)-1-benzofuran-2-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit potent anticancer activity by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines, including breast, colon, and prostate cancer. This compound has also been shown to have neuroprotective effects by reducing oxidative stress and inflammation in animal models of neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. In addition, this compound has been investigated for its potential use in the treatment of diabetes by improving glucose metabolism and insulin sensitivity.

Propriétés

Formule moléculaire

C25H20Br2N2O5

Poids moléculaire

588.2 g/mol

Nom IUPAC

N-[4-[[2-(2,4-dibromo-6-methylphenoxy)acetyl]amino]-2-methoxyphenyl]-1-benzofuran-2-carboxamide

InChI

InChI=1S/C25H20Br2N2O5/c1-14-9-16(26)11-18(27)24(14)33-13-23(30)28-17-7-8-19(21(12-17)32-2)29-25(31)22-10-15-5-3-4-6-20(15)34-22/h3-12H,13H2,1-2H3,(H,28,30)(H,29,31)

Clé InChI

SXTCAMISDADRQZ-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Br)Br

SMILES canonique

CC1=CC(=CC(=C1OCC(=O)NC2=CC(=C(C=C2)NC(=O)C3=CC4=CC=CC=C4O3)OC)Br)Br

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.